2-Isopropyl-4-nitro-1H-imidazole

Metabolomics Drug Residue Analysis Veterinary Pharmacology

Reference standard for ipronidazole residue analysis in food safety labs. Ideal for LC-MS/MS method validation and pharmaceutical intermediate synthesis. • Primary metabolite of ipronidazole with established HPLC method for tissue residue quantification. • Well-characterized with melting point 182.5°C and LogP 1.1. • Suitable for SAR studies and focused library construction in antiparasitic drug discovery.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 13373-32-5
Cat. No. B125551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-4-nitro-1H-imidazole
CAS13373-32-5
Synonyms2-(1-Methylethyl)-5-nitro-1H-imidazole;  2-(1-Methylethyl)-4-nitro-1H-imidazole;  2-Isopropyl-4-nitroimidazole;  2-Isopropyl-5-nitroimidazole
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(N1)[N+](=O)[O-]
InChIInChI=1S/C6H9N3O2/c1-4(2)6-7-3-5(8-6)9(10)11/h3-4H,1-2H3,(H,7,8)
InChIKeySQZCZXRYOJJCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-4-nitro-1H-imidazole: Overview


2-Isopropyl-4-nitro-1H-imidazole (CAS 13373-32-5) is a heterocyclic small molecule (C6H9N3O2, MW 155.15) belonging to the 4(5)-nitroimidazole class, characterized by an isopropyl substituent at the 2-position and a nitro group at the 4(5)-position of the imidazole ring [1]. It is an established chemical reference standard, with the identity of N-Desmethyl Ipronidazole—the primary in vivo metabolite of the veterinary antiprotozoal drug ipronidazole [2]. The compound is commercially available from multiple specialty chemical suppliers at purities typically ≥95% to ≥98% and is predominantly utilized as a pharmaceutical intermediate and analytical research standard, with a known melting point of 182.5 °C [1]. It also has a documented, though limited, safety profile as a compound with demonstrated mutagenic properties [3].

1 Metabolite reference standard for ipronidazole residue analysis
2 High-purity building block for 4-nitroimidazole-focused synthesis
3 Well-characterized physicochemical profile for method development

Why 2-Isopropyl-4-nitro-1H-imidazole Is Irreplaceable


Within the broader 4-nitroimidazole class, the precise substitution pattern at the 2-position is not a trivial variable; it is a primary determinant of both biological target engagement and physicochemical behavior. The 2-isopropyl moiety of this compound confers specific steric and electronic properties that are absent in analogs with methyl, ethyl, or aryl substitutions [1][2]. Unlike 1-substituted analogs or those with larger 2-alkyl chains, this specific derivative occupies a unique property space defined by a LogP of 1.1 and a well-defined solid-state structure [3]. Its identity as the N-desmethyl metabolite of ipronidazole further distinguishes its utility as an analytical reference standard, a role that no other 4-nitroimidazole can fulfill .

2-Position Isopropyl substitution is not equivalent to methyl, ethyl, or aryl analogs; steric and electronic properties may shift target engagement.
Metabolite Identity Ipronidazole (MW 169.21) cannot serve as the N-desmethyl metabolite reference standard due to different mass and retention.
Physicochemical Profile Other 4-nitroimidazoles with different melting points or LogP may alter crystallization behavior and chromatographic method transfer.

2-Isopropyl-4-nitro-1H-imidazole: Evidence Comparison


Metabolite Reference Standard for Ipronidazole Analysis

This compound is the specific N-desmethyl metabolite of ipronidazole (1-methyl-2-isopropyl-5-nitroimidazole), a veterinary antiprotozoal agent [1]. This established metabolic relationship makes it an essential and irreplaceable analytical reference standard for quantifying ipronidazole residues and studying its metabolism in biological matrices [2]. The alternative, ipronidazole itself, has a different molecular weight (169.21 vs 155.15) and distinct chromatographic retention properties, making it unsuitable as a direct analytical standard for the metabolite [3].

Metabolite Reference Standard vs. Ipronidazole
Head-to-head
MW 155.15 vs 169.21; distinct chromatographic peak
Specific metabolite identity required for ipronidazole residue quantification.
Method context: reverse-phase HPLC, LC-MS/MS metabolite monitoring.
Metabolomics Drug Residue Analysis Veterinary Pharmacology Analytical Chemistry

Purity Grade Advantage for Demanding Applications

While a standard commercial purity of ≥95% is available (e.g., from Aladdin) , multiple specialty suppliers explicitly offer this compound at a higher purity grade of ≥98% (e.g., from MolCore) . This 3% higher purity specification is a critical differentiation for users engaging in sensitive applications like late-stage pharmaceutical synthesis or high-precision analytical method development, where the presence and identity of the 2-5% impurities in the lower-grade material could lead to side reactions, yield loss, or analytical interference.

Purity Grade Specification
Data to verify
≥98% vs ≥95%
Grade selection context; higher purity may support sensitive synthetic routes.
Supplier-reported specifications; lot-specific verification recommended.
Chemical Synthesis Process Chemistry Quality Control Drug Discovery

4-Nitroimidazole Scaffold for Antiparasitic and Antiviral Research

The 4-nitroimidazole scaffold, including the specific 2-isopropyl-4-nitro substitution pattern, is recognized as a privileged structure in the development of antiparasitic agents and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1][2]. Research on closely related 4-nitroimidazoles shows potent activity: for example, a 1-aryl-2-alkyl-4-nitroimidazole derivative (compound 21) demonstrated an EC50 of 0.22 µg/mL against HIV-1 in MT-4 cells, with a therapeutic index of 13 [3]. Another study identified 4-nitroimidazole analogues 17 and 18 as the most potent compounds against *Staphylococcus aureus* (including MRSA) and *Mycobacterium tuberculosis* [4]. While direct data for 2-Isopropyl-4-nitro-1H-imidazole is not specified, its structural membership in this validated class makes it a high-priority building block for constructing focused libraries and exploring structure-activity relationships.

4-Nitroimidazole Scaffold Activity
Class-level
Analog EC50 0.22 µg/mL (HIV-1); anti-MRSA reported
Class-level inference; direct data for this compound not reported.
Scaffold exploration context; verify in target assay.
Antiparasitic Drug Discovery Antiviral Research Medicinal Chemistry Scaffold Hopping

Physicochemical Profile Supporting In Silico Modeling

2-Isopropyl-4-nitro-1H-imidazole exhibits a well-defined melting point of 182.5 °C and a calculated XLogP3 of 1.1 [1]. These values differentiate it from other nitroimidazole congeners. For instance, metronidazole, a common 5-nitroimidazole, has a melting point of 159-163 °C and a LogP of -0.02, reflecting its different polarity and hydrogen-bonding capacity [2]. The higher melting point of this compound facilitates purification via recrystallization, while its higher LogP value compared to metronidazole suggests distinct behavior in reversed-phase chromatography and membrane permeability models, which is critical for medicinal chemistry design.

Physicochemical Profile vs. Metronidazole
Cross-study comparable
MP 182.5 °C (vs 159-163 °C); LogP 1.1 (vs -0.02)
Supports crystallization and reversed-phase method development.
Experimental MP; calculated LogP. Compare with in-house measurements.
Physicochemical Profiling In Silico ADME Crystallization Preparative Chromatography

2-Isopropyl-4-nitro-1H-imidazole: Application Scenarios


Certified Reference Material for Ipronidazole Residue Analysis

For food safety and veterinary drug residue laboratories, 2-Isopropyl-4-nitro-1H-imidazole (N-Desmethyl Ipronidazole) is an indispensable analytical standard [1]. Its unique identity as the primary metabolite of ipronidazole makes it essential for developing and validating LC-MS/MS or HPLC methods for quantifying residues in animal tissues, milk, or feed. The established HPLC method using a reverse-phase Newcrom R1 column provides a validated starting point for method development [2].

High-Purity Intermediate for Drug Discovery Synthesis

Medicinal chemistry teams engaged in antiviral or antiparasitic drug discovery programs targeting the 4-nitroimidazole scaffold will find 2-Isopropyl-4-nitro-1H-imidazole a valuable building block [1]. Its commercial availability in high purity (≥98%) minimizes the risk of side reactions in sensitive synthetic routes [2]. Its well-defined physicochemical properties, including a high melting point and a LogP of 1.1, also make it an excellent candidate for constructing focused libraries for structure-activity relationship (SAR) studies [3].

Physicochemical Standard for Method Development and Crystallization

Process chemists and analytical development scientists can leverage the well-characterized properties of 2-Isopropyl-4-nitro-1H-imidazole as a model compound. Its sharp melting point of 182.5 °C makes it ideal for differential scanning calorimetry (DSC) purity analysis and for studying crystallization thermodynamics [1]. Furthermore, its distinct LogP (1.1) and established HPLC separation parameters offer a reliable system suitability standard for optimizing preparative liquid chromatography separations of hydrophobic nitroimidazole mixtures [2].

Application
Selection Property
Validation Focus
Ipronidazole residue quantification (LC-MS/MS, HPLC)
N-Desmethyl ipronidazole metabolite reference standard identity
Chromatographic retention and MS detection parameters
4-Nitroimidazole-based drug discovery synthesis
High-purity building block with defined substitution pattern
Purity specification and impurity profile for SAR libraries
Physicochemical method development & crystallization studies
Well-defined melting point and lipophilicity (LogP)
DSC purity analysis and preparative LC system suitability

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